![molecular formula C8H5BrCl2 B12863218 2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)
2-[(E)-2-bromovinyl]-1,3-dichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethenyl)-1,3-dichlorobenzene is an organic compound with the molecular formula C8H5BrCl2 It is a derivative of benzene, where the benzene ring is substituted with a bromoethenyl group and two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethenyl)-1,3-dichlorobenzene typically involves the bromination of 1,3-dichlorobenzene followed by a vinylation reaction. One common method is the electrophilic aromatic substitution reaction where 1,3-dichlorobenzene reacts with bromine in the presence of a catalyst such as iron(III) bromide to form 2-bromo-1,3-dichlorobenzene. This intermediate can then undergo a Heck reaction with vinyl halides to introduce the bromoethenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process typically involves stringent control of temperature, pressure, and the use of high-purity reagents to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoethenyl)-1,3-dichlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Addition: Hydrogenation reactions can be carried out using catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-(2-Bromoethenyl)-1,3-dichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2-Bromoethenyl)-1,3-dichlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoethanol: Another brominated compound with different functional groups and reactivity.
2-Bromoethylammonium bromide: A brominated amine with distinct chemical properties.
Uniqueness
2-(2-Bromoethenyl)-1,3-dichlorobenzene is unique due to the presence of both bromoethenyl and dichlorobenzene moieties, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C8H5BrCl2 |
|---|---|
Peso molecular |
251.93 g/mol |
Nombre IUPAC |
2-[(E)-2-bromoethenyl]-1,3-dichlorobenzene |
InChI |
InChI=1S/C8H5BrCl2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-5H/b5-4+ |
Clave InChI |
WEIUNGVFKIXYTI-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)/C=C/Br)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C=CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


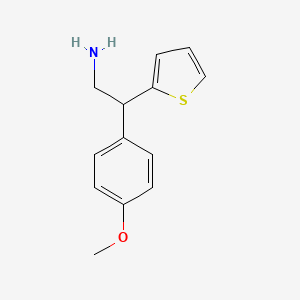
![(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)
![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12863149.png)
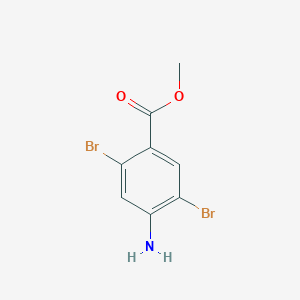
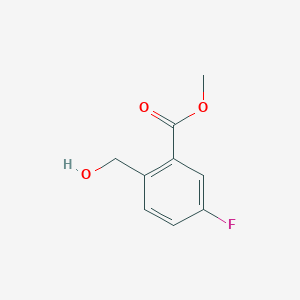

![Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12863168.png)
![(2-Chlorobenzo[d]oxazol-4-yl)methanol](/img/structure/B12863176.png)
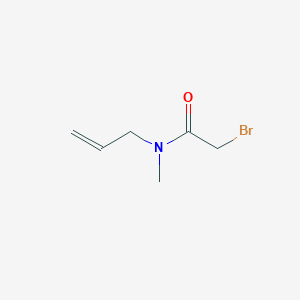

![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)

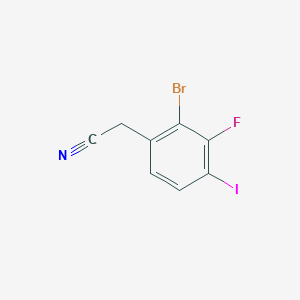
![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)
